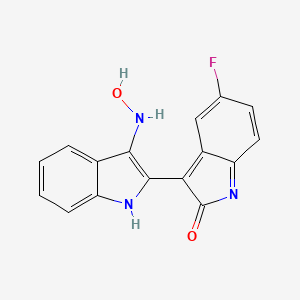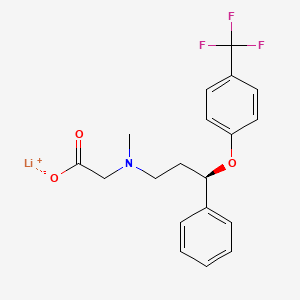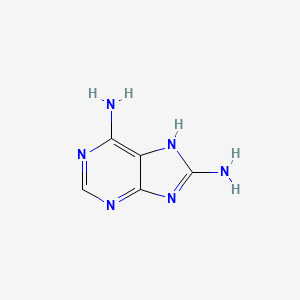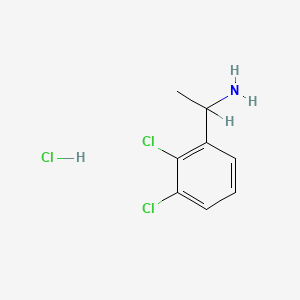![molecular formula C21H16N2O4 B1662692 2-[(2-Benzamidobenzoyl)amino]benzoic acid CAS No. 10129-16-5](/img/structure/B1662692.png)
2-[(2-Benzamidobenzoyl)amino]benzoic acid
Descripción general
Descripción
2-[(2-Benzamidobenzoyl)amino]benzoic acid, also known as BABA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a plant immune system booster. BABA is a derivative of salicylic acid, a well-known plant hormone that plays a crucial role in plant defense against pathogens. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- The compounds 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid have been synthesized and characterized using techniques like X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods, revealing details about their molecular geometry and interactions (Yıldırım et al., 2015).
Mechanisms in Synthetic Reagents :
- The mechanism of 2-phenylbenzoxazole formation from benzoic acid and o-aminophenol in polyphosphoric acid has been studied, demonstrating how benzoic acid reacts with polyphosphoric acid to form various anhydrides (So & Heeschen, 1997).
N-Acyl Derivatives Synthesis :
- A series of N-acyl derivatives of anthranilic acid, including 2-[(2-benzamidobenzoyl)amino]benzoic acid, was synthesized. Their composition and structure were determined using NMR and infrared spectroscopy, and their effects on various morphological forms of Candida albicans were evaluated (Slobodianiuk et al., 2019).
Polyaniline Doping :
- Benzoic acid and its derivatives have been used as dopants for polyaniline, a conducting polymer. The conductivity and other properties of the doped polyaniline were studied (Amarnath & Palaniappan, 2005).
Building Blocks for Metal–Organic Frameworks :
- Compounds like 2-[{(2-hydroxyphenyl)methylene}amino]benzoic acid, derived from aminobenzoic acids, have been synthesized and characterized for potential use as building blocks in metal–organic frameworks (Laye & Sañudo, 2009).
Antimicrobial Activity :
- Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, derived from amino-benzothiazole and 2-formylbenzoic acid, have been synthesized and showed good antimicrobial activity against various bacterial strains (Mishra et al., 2019).
Propiedades
Número CAS |
10129-16-5 |
|---|---|
Nombre del producto |
2-[(2-Benzamidobenzoyl)amino]benzoic acid |
Fórmula molecular |
C21H16N2O4 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-[(2-benzamidobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C21H16N2O4/c24-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(25)23-18-13-7-5-11-16(18)21(26)27/h1-13H,(H,22,24)(H,23,25)(H,26,27) |
Clave InChI |
QNNOKAUNPFYKNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
Sinónimos |
2-[2-(2-benzoylamino)-benzoylamino]benzoic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



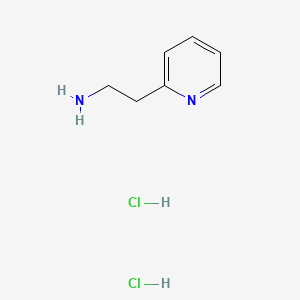
![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)
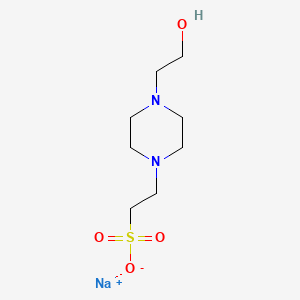
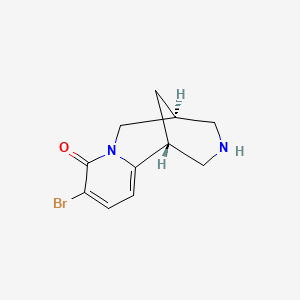
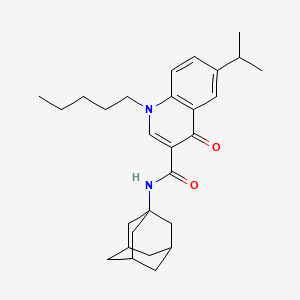
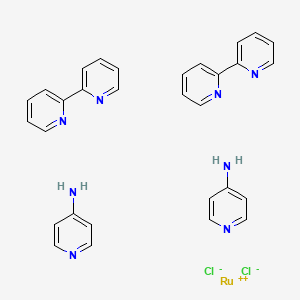

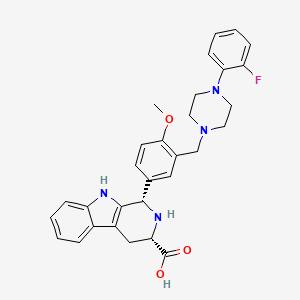
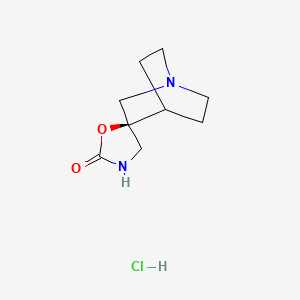
![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)
